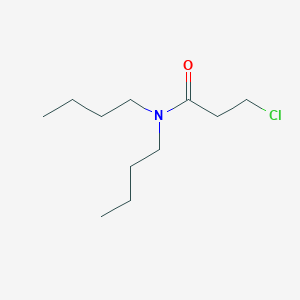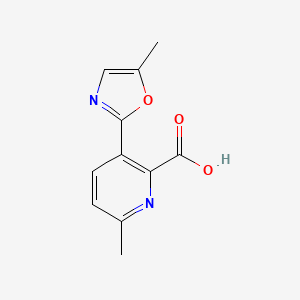
6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpicolinic acid with 5-methyloxazole under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an auxin herbicide by binding to auxin receptors in plants, leading to the disruption of normal growth processes. The compound’s structure allows it to fit into the active site of these receptors, thereby inhibiting their function and causing plant death .
相似化合物的比较
Halauxifen-methyl: Another picolinic acid derivative with herbicidal activity.
Florpyrauxifen-benzyl: A structurally related compound used as a herbicide.
Picloram: A well-known picolinic acid herbicide.
Comparison: 6-Methyl-3-(5-methyloxazol-2-yl)picolinic acid is unique due to its specific structural features, such as the presence of the oxazole ring, which may confer distinct biological activities compared to other picolinic acid derivatives.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
6-methyl-3-(5-methyl-1,3-oxazol-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(9(13-6)11(14)15)10-12-5-7(2)16-10/h3-5H,1-2H3,(H,14,15) |
InChI 键 |
URAHCNPEHLMZOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C2=NC=C(O2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


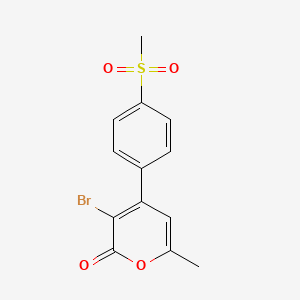
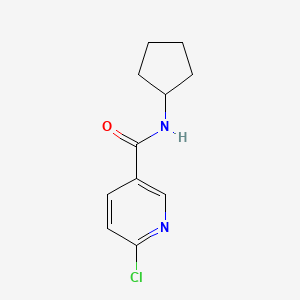
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
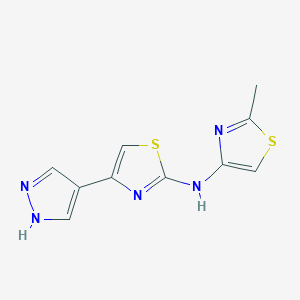

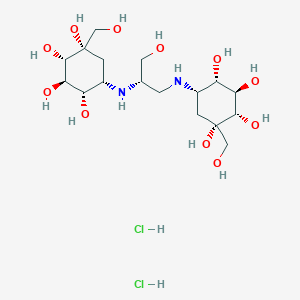
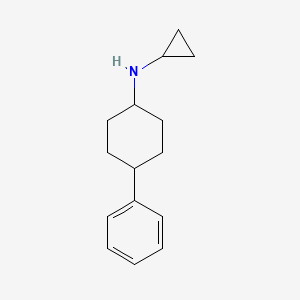

![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)

